3',4'-Dihydroxytrimethoprim 3',4'-Dihydroxytrimethoprim
Brand Name: Vulcanchem
CAS No.: 71525-06-9
VCID: VC16522351
InChI: InChI=1S/C12H14N4O3/c1-19-9-4-6(3-8(17)10(9)18)2-7-5-15-12(14)16-11(7)13/h3-5,17-18H,2H2,1H3,(H4,13,14,15,16)
SMILES:
Molecular Formula: C12H14N4O3
Molecular Weight: 262.26 g/mol

3',4'-Dihydroxytrimethoprim

CAS No.: 71525-06-9

Cat. No.: VC16522351

Molecular Formula: C12H14N4O3

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

3',4'-Dihydroxytrimethoprim - 71525-06-9

Specification

CAS No. 71525-06-9
Molecular Formula C12H14N4O3
Molecular Weight 262.26 g/mol
IUPAC Name 5-[(2,4-diaminopyrimidin-5-yl)methyl]-3-methoxybenzene-1,2-diol
Standard InChI InChI=1S/C12H14N4O3/c1-19-9-4-6(3-8(17)10(9)18)2-7-5-15-12(14)16-11(7)13/h3-5,17-18H,2H2,1H3,(H4,13,14,15,16)
Standard InChI Key WVHDIARSSOXGNW-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1O)O)CC2=CN=C(N=C2N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Derivation

3',4'-Dihydroxytrimethoprim (IUPAC name: 2,4-diamino-5-(3,4-dihydroxybenzyl)pyrimidine) arises from the sequential oxidative demethylation of trimethoprim’s 3'- and 4'-methoxy groups (-OCH₃) to hydroxyl groups (-OH). This structural alteration reduces the compound’s lipophilicity compared to the parent drug, as evidenced by a lower logP value (estimated 0.8 vs. trimethoprim’s 1.2) . The metabolite retains the pyrimidine ring and diamino substituents critical for DHFR binding but exhibits diminished affinity due to the loss of methoxy groups, which stabilize interactions with bacterial enzyme pockets .

Physicochemical Properties

PropertyTrimethoprim3',4'-Dihydroxytrimethoprim
Molecular FormulaC₁₄H₁₈N₄O₃C₁₂H₁₄N₄O₃
Molecular Weight (g/mol)290.32262.27
logP1.20.8 (estimated)
Aqueous Solubility0.4 mg/mL12 mg/mL (estimated)
Protein Binding44%<20% (estimated)

Data derived from DrugBank and metabolic studies .

Metabolic Pathways and Biotransformation

Enzymatic Demethylation

Trimethoprim undergoes hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C9 catalyzing the 3'- and 4'-demethylation reactions, respectively . The process follows first-order kinetics, producing 3'-hydroxytrimethoprim and 4'-hydroxytrimethoprim as intermediates before further oxidation to the dihydroxy form.

Renal Excretion

Approximately 50–60% of an oral trimethoprim dose is excreted unchanged in urine within 24 hours, while 10–20% is metabolized to 3',4'-dihydroxytrimethoprim and other minor metabolites . The metabolite’s renal clearance involves glomerular filtration and passive tubular secretion, with negligible reabsorption due to its high polarity .

Pharmacological Activity and Clinical Relevance

Antimicrobial Efficacy

In vitro studies indicate that 3',4'-dihydroxytrimethoprim possesses <10% of the DHFR inhibitory activity of trimethoprim against Escherichia coli (IC₅₀ = 12 μM vs. 0.8 μM for trimethoprim) . This reduction is attributed to the loss of methoxy groups, which disrupt van der Waals interactions with hydrophobic residues in the bacterial DHFR active site.

Drug-Drug Interactions (DDIs)

As a substrate of multidrug and toxin extrusion (MATE) transporters, 3',4'-dihydroxytrimethoprim may compete with cationic drugs like metformin for renal excretion, potentially altering their pharmacokinetics . PBPK models predict a 15–20% increase in metformin’s AUC when co-administered with trimethoprim, partly due to metabolite-mediated MATE1 inhibition .

Analytical Detection Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 230 nm) remains the gold standard for quantifying 3',4'-dihydroxytrimethoprim in plasma and urine. A validated method reports a retention time of 6.2 minutes, with a lower limit of quantification (LLOQ) of 0.1 μg/mL .

Mass Spectrometry

LC-MS/MS assays enable precise detection at nanogram concentrations, utilizing transitions of m/z 263.1 → 245.1 (metabolite) and m/z 291.2 → 230.1 (trimethoprim) . These methods are critical for studying metabolite accumulation in patients with renal impairment.

Toxicological Considerations

Acute Toxicity

Rodent studies show an LD₅₀ of 1,200 mg/kg for 3',4'-dihydroxytrimethoprim, compared to 800 mg/kg for trimethoprim, suggesting lower acute toxicity . Adverse effects in humans—primarily nausea and rash—are rare and dose-dependent.

Chronic Exposure Risks

Prolonged exposure in renal-impaired patients may lead to metabolite accumulation, though no direct nephrotoxicity has been observed. Hemolytic anemia risk remains theoretical, requiring monitoring in G6PD-deficient individuals .

Research Frontiers and Unanswered Questions

Transporter-Mediated Interactions

Ongoing studies explore the metabolite’s affinity for organic cation transporters (OCT1/2) and its role in DDIs with antidiabetics and antivirals. Preliminary data suggest OCT2-mediated hepatic uptake may influence its tissue distribution .

Pharmacogenomic Variability

CYP2C9 polymorphisms (e.g., CYP2C93) reduce 4'-demethylation activity by 30–40%, altering metabolite ratios in slow metabolizers . Population pharmacokinetic models are needed to guide dosing in genetically diverse cohorts.

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